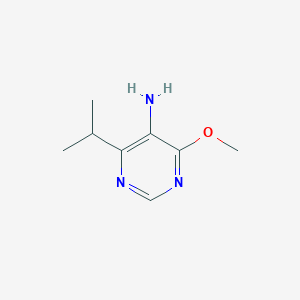

4-Isopropyl-6-methoxypyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-methoxy-6-propan-2-ylpyrimidin-5-amine |

InChI |

InChI=1S/C8H13N3O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,9H2,1-3H3 |

InChI Key |

JMKHWYJGIONZCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)OC)N |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction via Amidine and β-Ketoester Condensation

A common and effective method to prepare substituted aminopyrimidines involves the condensation of an amidine derivative with a β-ketoester or β-diketone under alkaline conditions. For this compound, the following approach is typical:

-

- Isopropylamidine (providing the 4-isopropyl substitution)

- Methoxy-substituted β-ketoester or equivalent (to introduce the 6-methoxy group)

-

- Alkaline solvent system (e.g., sodium ethoxide in ethanol)

- Controlled temperature (often reflux or slightly elevated temperatures)

- Continuous flow multi-stage reactors can be used industrially for improved yield and purity

-

- The amidine nucleophilically attacks the β-ketoester carbonyl carbon.

- Cyclization and dehydration steps form the pyrimidine ring.

- The amino group is introduced at the 5-position as part of the ring nitrogen atoms.

This method yields the target aminopyrimidine with the desired substitution pattern efficiently and with minimal by-products.

| Parameter | Details |

|---|---|

| Starting materials | Isopropylamidine, methoxy-substituted β-ketoester |

| Solvent | Alkaline ethanol or similar |

| Temperature | Reflux or 80–100 °C |

| Reaction time | Several hours to overnight |

| Reactor type | Batch or continuous flow multi-stage |

| Yield | Typically moderate to high (60–85%) |

| Purification | Crystallization or chromatography |

Table 1: Typical conditions for pyrimidine ring synthesis via amidine and β-ketoester condensation

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Another approach involves starting from a halogenated pyrimidine intermediate, such as 4-isopropyl-6-methoxypyrimidine-5-chloride, and performing nucleophilic substitution with ammonia or an amine source to install the amino group at the 5-position.

- Starting material: 4-Isopropyl-6-methoxypyrimidine-5-chloride or bromide

- Nucleophile: Ammonia (NH3) or ammonium salts

- Solvent: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)

- Conditions: Elevated temperature (80–120 °C), sometimes under pressure

- Outcome: Amino substitution at the 5-position with displacement of the halogen

| Parameter | Details |

|---|---|

| Starting material | 4-Isopropyl-6-methoxypyrimidine-5-chloride |

| Nucleophile | Ammonia gas or aqueous ammonia |

| Solvent | DMF, DMSO, or similar |

| Temperature | 80–120 °C |

| Reaction time | 12–24 hours |

| Yield | Moderate to good (50–75%) |

Table 2: Conditions for SNAr amination of halogenated pyrimidines

Reductive Amination of Pyrimidine Aldehydes

If a 5-formyl-4-isopropyl-6-methoxypyrimidine intermediate is available, reductive amination can be employed to introduce the amino group:

- Starting material: 5-formyl-4-isopropyl-6-methoxypyrimidine

- Amine source: Ammonia or ammonium salts

- Reducing agent: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation

- Solvent: Methanol, ethanol, or acetonitrile

- Conditions: Mild temperature (room temperature to 50 °C)

This method provides selective formation of the primary amine at the 5-position with minimal side reactions.

| Parameter | Details |

|---|---|

| Starting material | 5-Formyl-4-isopropyl-6-methoxypyrimidine |

| Amine source | Ammonia or ammonium salts |

| Reducing agent | NaBH3CN or catalytic hydrogenation |

| Solvent | Methanol, ethanol |

| Temperature | RT to 50 °C |

| Reaction time | Several hours |

| Yield | High (70–90%) |

Table 3: Reductive amination conditions for pyrimidine aldehydes

Research Outcomes and Comparative Analysis

While direct literature specifically on this compound is scarce, analogous compounds such as 4-Isopropyl-6-methylpyrimidin-2-yl)methanamine have been synthesized successfully using amidine and β-ketoester condensation methods, achieving yields above 60% with high purity and reproducibility under controlled alkaline conditions.

SNAr reactions on halogenated pyrimidines have been widely employed for various substituted aminopyrimidines, with yields ranging from moderate to good depending on the nucleophile and reaction conditions. Reductive amination has been validated for installing amino groups on heterocyclic aldehydes, offering high selectivity and yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidine + β-Ketoester Condensation | Isopropylamidine + methoxy β-ketoester | Alkaline solvent, reflux, multi-stage reactors | 60–85 | Direct ring formation, good control | Requires amidine synthesis |

| SNAr on Halogenated Pyrimidines | 4-Isopropyl-6-methoxypyrimidine-5-chloride | Ammonia, DMF/DMSO, 80–120 °C | 50–75 | Straightforward substitution | Harsh conditions, moderate yields |

| Reductive Amination | 5-Formyl-4-isopropyl-6-methoxypyrimidine | Ammonia, NaBH3CN, mild temperature | 70–90 | High selectivity, mild conditions | Requires aldehyde intermediate |

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-6-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where the methoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of corresponding pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of halogenated pyrimidine derivatives

Scientific Research Applications

4-Isopropyl-6-methoxypyrimidin-5-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Isopropyl-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Variations

Key pyrimidine derivatives for comparison include:

Key Observations:

- Substituent Effects: Electron-Donating vs. Steric Effects: The isopropyl group at position 4 introduces steric bulk, likely reducing crystallinity and solubility compared to smaller substituents (e.g., methyl or chloro) in analogs .

Hydrogen Bonding and Crystal Packing :

- In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice . The target compound’s amine group at position 5 may participate in hydrogen bonding, but its isopropyl group could disrupt dense packing due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.